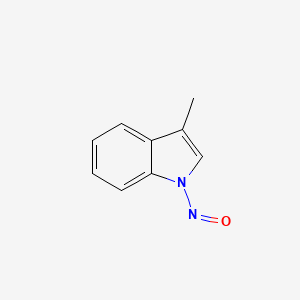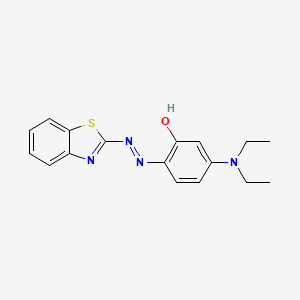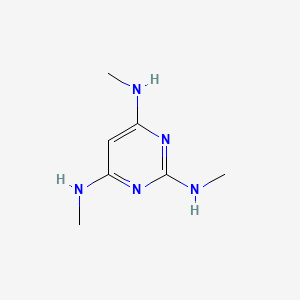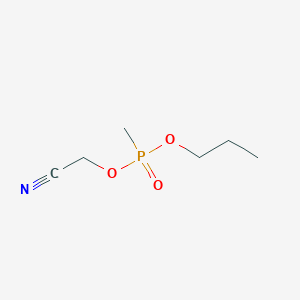![molecular formula C13H9N3O5 B14625696 Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- CAS No. 58668-50-1](/img/structure/B14625696.png)
Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- typically involves multiple steps. One common method starts with the nitration of benzoic acid to introduce the nitro group. This can be achieved using a mixture of nitric and sulfuric acids . The resulting nitrobenzoic acid is then subjected to further reactions to introduce the pyridinylcarbonylamino group. This often involves the use of reagents such as pyridine and acylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridinylcarbonylamino group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Similar in structure but lacks the pyridinylcarbonylamino group.
5-Amino-2-nitrobenzoic acid: Contains an amino group instead of the pyridinylcarbonylamino group.
Uniqueness
This combination of functional groups allows for diverse reactivity and makes it a valuable compound in various fields of research .
Properties
CAS No. |
58668-50-1 |
|---|---|
Molecular Formula |
C13H9N3O5 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
5-nitro-2-(pyridine-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C13H9N3O5/c17-12(11-3-1-2-6-14-11)15-10-5-4-8(16(20)21)7-9(10)13(18)19/h1-7H,(H,15,17)(H,18,19) |
InChI Key |
RDVSKBWIAVWVLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)


![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)


![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)


![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)

![4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14625701.png)
